REACTION_CXSMILES
|
S1[CH:5]=[CH:4][C:3]([C:6]([N:8]2[CH2:13][CH2:12][CH2:11][CH:10]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:9]2)=[O:7])=[CH:2]1.[C:19]1(C(C)C(O)=O)[CH:24]=CC=[CH:21][CH:20]=1.Cl.CN(C)CCCN=C=NCC.N1CCC[C@H](C(OCC)=O)C1>>[C:4]1([CH:3]([CH3:2])[C:6]([N:8]2[CH2:13][CH2:12][CH2:11][CH:10]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:9]2)=[O:7])[CH:21]=[CH:20][CH:19]=[CH:24][CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C(=O)N1CC(CCC1)C(=O)OCC
|
Name
|
|
Quantity
|
265 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)C
|
Name
|
|
Quantity
|
371.3 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
300 μL
|
Type
|
reactant
|
Smiles
|
N1C[C@@H](C(=O)OCC)CCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Crude product was purified by chromatography on silica eluting with 25% ethyl acetate/75% hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)N1CC(CCC1)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 268.9 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |